molecular formula C16H18N2O B3121607 4-Amino-N-(2-isopropylphenyl)benzamide CAS No. 29027-74-5

4-Amino-N-(2-isopropylphenyl)benzamide

Cat. No.: B3121607
CAS No.: 29027-74-5
M. Wt: 254.33 g/mol
InChI Key: RUPHBOZLECXENU-UHFFFAOYSA-N
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Description

4-Amino-N-(2-isopropylphenyl)benzamide is a benzamide derivative characterized by a 4-amino-substituted benzoyl group attached to a 2-isopropylphenylamine moiety.

Properties

IUPAC Name

4-amino-N-(2-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)14-5-3-4-6-15(14)18-16(19)12-7-9-13(17)10-8-12/h3-11H,17H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPHBOZLECXENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Amino-N-(2-isopropylphenyl)benzamide typically involves the reaction of 4-aminobenzamide with 2-isopropylaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Amino-N-(2-isopropylphenyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-Amino-N-(2-isopropylphenyl)benzamide is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, protein folding, and other biochemical processes. Additionally, this compound may have applications in medicinal chemistry, where it is used to investigate potential therapeutic targets and drug development .

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-isopropylphenyl)benzamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific research context and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

Table 1: Comparison of Physical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Features (NMR/HR-MS) Reference
4-Amino-N-(2-chlorobenzyl)benzamide (11) 2-chlorobenzyl 261.078 137 85 δ 8.56 (NH), 4.48 (CH2); HR-MS: 261.0789 m/z
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) 2-Cl, 5-CF3 343.72 Not reported Not reported Not provided
4-Isopropyl-N-(2-methylphenyl)benzamide 2-methylphenyl, 4-isopropyl 253.345 Not reported Not reported ChemSpider ID: 790123; Monoistopic mass: 253.146
CI-994 (N-acetyldinaline) 2-aminophenyl, 4-acetylamino 265.29 Not reported Not reported Induces H3 hyperacetylation (HDAC inhibition)
  • Structural Insights :
    • The 2-isopropyl group in the target compound may enhance lipophilicity compared to 2-chlorobenzyl (Compound 11) or 2-methylphenyl (Compound in ).
    • The absence of electron-withdrawing groups (e.g., Cl, CF3) in the target compound could influence solubility and reactivity compared to Compound 12 .

Table 2: Pharmacological Profiles of Benzamide Analogues

Compound Name Biological Activity Mechanism/Enzyme Target Key Findings Reference
4-Amino-N-(2-Ethylphenyl)benzamide Anticonvulsant Neurotransmitter modulation Potent anticonvulsant with low neurotoxicity
CI-994 Antitumor (HDAC inhibition) HDAC-1/2 inhibition Induces histone H3 hyperacetylation
Sulfonamide-benzamide derivatives Carbonic Anhydrase (CA) inhibition CA II inhibition (IC50: 0.09 µM) Higher selectivity for CA II over CA I
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide CA I/II/IV inhibition Broad CA isoform inhibition Moderate activity across isoforms
  • Activity Comparison: The target compound’s 4-amino group is critical for interactions with biological targets, as seen in CI-994’s HDAC inhibition . Substituents like sulfamoyl (Compound in ) or acetyl (CI-994) modulate target specificity. The 2-isopropyl group may sterically hinder interactions with enzymes like CA or HDAC compared to smaller substituents.

Biological Activity

4-Amino-N-(2-isopropylphenyl)benzamide, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of 4-Amino-N-(2-isopropylphenyl)benzamide is C16H18N2OC_{16}H_{18}N_{2}O, with a molecular weight of approximately 254.33 g/mol. The compound features an amino group and an isopropylphenyl moiety, contributing to its unique biological properties.

Antiviral Properties

Recent studies have indicated that derivatives of benzamide compounds, including 4-amino analogs, exhibit significant antiviral activity. For instance, compounds structurally related to 4-amino-N-(2-isopropylphenyl)benzamide have been shown to inhibit the entry of Ebola and Marburg viruses in vitro. Specifically, one derivative demonstrated an effective concentration (EC50) of less than 10 μM against these viruses, indicating its potential as a broad-spectrum antiviral agent .

Anticancer Activity

The compound's structural analogs have also been explored for their anticancer properties. Research indicates that certain benzamide derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. For example, some analogs exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting that they may induce apoptosis and inhibit tumor growth .

The biological activity of 4-Amino-N-(2-isopropylphenyl)benzamide is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of DNA methyltransferases (DNMTs), which are involved in epigenetic regulation. This inhibition can lead to the reactivation of silenced genes in cancer cells .
  • Antiviral Mechanisms : The mechanism by which this compound inhibits viral entry likely involves interference with viral glycoprotein fusion processes, preventing the virus from entering host cells .

Study on Antiviral Activity

In a study focusing on the antiviral efficacy of benzamide derivatives, researchers found that several compounds demonstrated potent activity against filoviruses. The structural optimization led to the identification of compounds with enhanced metabolic stability and selectivity against viral targets .

Study on Anticancer Potential

A separate investigation into the anticancer effects of benzamide derivatives revealed that compounds with specific substituents could selectively inhibit HDAC3, resulting in significant antiproliferative effects on solid tumors. The study highlighted the potential for these compounds to be developed into therapeutic agents for cancer treatment .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 4-Amino-N-(2-isopropylphenyl)benzamide and its analogs:

Compound Activity EC50/IC50 Values Target
4-Amino-N-(2-isopropylphenyl)benzamideAntiviral<10 μMEbola/Marburg viruses
Benzamide Derivative AAnticancer1.30 μMHDAC3
Benzamide Derivative BAntiviralNot specifiedViral entry inhibition

Q & A

Q. What are the recommended synthetic routes for 4-Amino-N-(2-isopropylphenyl)benzamide, and how can purity be optimized?

A common approach involves coupling 4-aminobenzoic acid derivatives with 2-isopropylaniline via a carbodiimide-mediated amidation reaction (e.g., using EDCI or DCC). To optimize purity:

  • Use high-resolution chromatography (HPLC or flash chromatography) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .
  • Monitor reaction progress via TLC (silica gel, UV visualization) and confirm final purity (>95%) using LC-MS or NMR (e.g., ¹H NMR in DMSO-d₆ to observe amide NH peaks at δ 10–11 ppm) .

Q. How can the structure of 4-Amino-N-(2-isopropylphenyl)benzamide be validated experimentally?

  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a solvent like ethanol/water (80:20) and analyze using a diffractometer (e.g., Cu-Kα radiation, 89 K) .
  • Spectroscopic methods : Compare experimental IR (amide C=O stretch ~1650 cm⁻¹) and ¹³C NMR (carbonyl carbon ~168 ppm) with computational predictions (e.g., DFT calculations at B3LYP/6-311+G(d,p)) .

Q. What are the key physicochemical properties to prioritize for initial biological screening?

  • LogP : Estimate lipophilicity via shake-flask method or HPLC retention time correlation. Target values between 2–4 for membrane permeability .
  • Solubility : Measure in PBS (pH 7.4) using nephelometry; if <10 µM, consider prodrug strategies or salt formation .
  • Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperature (25–40°C) to identify labile functional groups (e.g., amide hydrolysis) .

Advanced Research Questions

Q. How can computational methods predict the target interactions of 4-Amino-N-(2-isopropylphenyl)benzamide?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes like bacterial PPTases (e.g., AcpS). Prioritize docking poses with hydrogen bonds to conserved residues (e.g., Arg35 in AcpS) and validate via MD simulations (100 ns) .
  • QSAR modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to correlate structural features with activity against Trypanosoma brucei .

Q. What experimental strategies resolve contradictions in biochemical activity data?

  • Dose-response curves : Repeat assays (e.g., enzyme inhibition) with tighter control of DMSO concentration (<1%) to avoid solvent interference .
  • Off-target profiling : Screen against a panel of related enzymes (e.g., FabD in fatty acid biosynthesis) using fluorescence polarization or SPR .
  • Metabolite identification : Use HRMS/MS to detect degradation products (e.g., m/z shifts indicating deamination or hydroxylation) .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., acetylated amino group) to enhance solubility and oral bioavailability .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release; characterize using dynamic light scattering and in vitro release assays .

Q. What analytical techniques are critical for studying metabolic pathways involving this compound?

  • Stable isotope tracing : Synthesize ¹³C-labeled analogs and track metabolites via LC-HRMS in hepatocyte models .
  • CYP450 inhibition assays : Use human liver microsomes and LC-MS/MS to identify major CYP isoforms (e.g., CYP3A4/5) involved in metabolism .

Methodological Notes

  • Safety protocols : Always handle under fume hoods with PPE (gloves, lab coat) due to potential amine reactivity. Dispose of waste via certified hazardous waste contractors .
  • Data validation : Cross-reference experimental results with PubChem datasets (InChIKey: [Insert Key]) and avoid non-peer-reviewed sources like BenchChem .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.